Benzamide, 4,4'-dithiobis(N-(4-(aminosulfonyl)phenyl)-
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Overview
Description
Benzamide, 4,4’-dithiobis(N-(4-(aminosulfonyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of benzamide groups linked by a disulfide bond and substituted with aminosulfonyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4,4’-dithiobis(N-(4-(aminosulfonyl)phenyl)- typically involves the condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to ensure high yield and cost-effectiveness. The process involves the direct reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide, followed by reduction to form the desired compound . This method is preferred for its scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4,4’-dithiobis(N-(4-(aminosulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The aminosulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, 4,4’-dithiobis(N-(4-(aminosulfonyl)phenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide, 4,4’-dithiobis(N-(4-(aminosulfonyl)phenyl)- involves its interaction with molecular targets such as zinc finger proteins. The compound acts as a zinc ejector, disrupting the function of these proteins by removing zinc ions . This mechanism is particularly relevant in the context of its potential therapeutic applications, where it can restore sensitivity to drugs in resistant cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
4-Aminobenzamide: Known for its use in the synthesis of pigments and as an intermediate in organic synthesis.
N-(4-Aminophenyl)benzamide: Studied for its anti-inflammatory properties and potential therapeutic applications.
Uniqueness
Benzamide, 4,4’-dithiobis(N-(4-(aminosulfonyl)phenyl)- stands out due to its unique disulfide linkage and aminosulfonyl substitution, which confer distinct chemical reactivity and biological activity. Its ability to interact with zinc finger proteins and restore drug sensitivity in resistant cancer cells highlights its potential as a valuable compound in medicinal chemistry.
Properties
CAS No. |
171744-43-7 |
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Molecular Formula |
C26H22N4O6S4 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)-4-[[4-[(4-sulfamoylphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H22N4O6S4/c27-39(33,34)23-13-5-19(6-14-23)29-25(31)17-1-9-21(10-2-17)37-38-22-11-3-18(4-12-22)26(32)30-20-7-15-24(16-8-20)40(28,35)36/h1-16H,(H,29,31)(H,30,32)(H2,27,33,34)(H2,28,35,36) |
InChI Key |
WDULQGVBCFUHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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